(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-3-yl)methanone hydrochloride
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Overview
Description
“(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-3-yl)methanone hydrochloride” is a chemical compound with the molecular formula C13H17ClN2O . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
Molecular Structure Analysis
The molecular structure of “this compound” is based on the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is a bicyclic structure that consists of a six-membered ring fused to a three-membered ring . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” are complex and require careful control of stereochemistry . The synthesis typically involves the enantioselective construction of an acyclic starting material, followed by a stereocontrolled transformation to form the bicyclic scaffold . There are also methodologies reported where the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .
Scientific Research Applications
Synthesis and Characterization
The compound, as a part of its structural class, has been identified as a potent ligand for nicotinic acetylcholine receptors (nAChRs), with a focus on the alpha4beta2 and alpha7 subtype receptors. Its synthesis involves intricate chemical processes, leading to derivatives that have high affinity for these receptor subtypes. The selective targeting of receptor subtypes is significant for therapeutic applications targeting specific neural pathways or disorders (Bhatti et al., 2008).
Structure-Activity Relationship
The detailed chemical structure and high enantiomeric purity of these compounds allow for specific interactions with nAChRs. The structural elements of these ligands are crucial for their high affinity and selectivity towards particular nAChR subtypes, which are important parameters in designing drugs aimed at modulating cholinergic signaling pathways (Bhatti et al., 2008).
properties
IUPAC Name |
8-azabicyclo[3.2.1]octan-3-yl(pyridin-3-yl)methanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O.ClH/c16-13(9-2-1-5-14-8-9)10-6-11-3-4-12(7-10)15-11;/h1-2,5,8,10-12,15H,3-4,6-7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBUXMSMKKYNDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)C(=O)C3=CN=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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